molecular formula C4H5F3O3S B1466820 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one CAS No. 1799297-94-1

1,1,1-Trifluoro-3-methanesulfonylpropan-2-one

Cat. No.: B1466820
CAS No.: 1799297-94-1
M. Wt: 190.14 g/mol
InChI Key: ZYLDHMYDUBSXBP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

NMR provides critical insights into the compound’s electronic environment and structural connectivity. Expected shifts include:

Proton/CARBON TYPE CHEMICAL SHIFT (δ) SPLITTING PATTERN SOURCE
CF₃ (¹⁹F NMR) −60 to −65 ppm Singlet
Ketone carbonyl (¹³C NMR) 185–190 ppm Quartet (³JCF = 2–4 Hz)
Sulfonyl methyl (¹H NMR) 3.0–3.5 ppm Singlet
Methylene (CH₂) (¹H NMR) 2.5–3.0 ppm Multiplet

Note: The CF₃ group’s strong deshielding effect and coupling with adjacent carbons are critical for assignments.

Infrared (IR) and Mass Spectrometric Profiling

Infrared Spectroscopy :

  • C=O Stretch : Sharp peak at 1680–1720 cm⁻¹ (indicative of electron-deficient ketones).
  • S=O Asymmetric/Stretch : Strong absorption at 1300–1450 cm⁻¹ (asymmetric) and 950–1200 cm⁻¹ (symmetric).
  • C–F Stretch : Broad peaks at 1100–1300 cm⁻¹ (CF₃).

Mass Spectrometry :

  • Molecular Ion (M⁺) : Observed at m/z 190.14 (C₄H₅F₃O₃S).
  • Fragmentation Pathways : Loss of SO₂CH₃ (m/z 69) or CF₃ (m/z 69) from the parent ion.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies using B3LYP/def2-TZVP basis sets provide insights into electronic structure and reactivity:

PROPERTY CALCULATED VALUE EXPERIMENTAL CORRELATION SOURCE
C=O Bond Length 1.18–1.22 Å IR C=O stretch frequency
S=O Bond Length 1.42–1.46 Å IR S=O stretch intensity
Dipole Moment 2.5–3.0 D Polar solvent interactions

Key Findings :

  • The CF₃ and SO₂CH₃ groups create a dipole moment oriented along the C–C–S axis, enhancing reactivity in nucleophilic substitutions.
  • HOMO/LUMO Energies : HOMO localized on the ketone oxygen, LUMO on the sulfonyl sulfur, suggesting electrophilic reactivity at the carbonyl group.

Molecular Orbital Analysis of Electronic Properties

Molecular orbital (MO) analysis reveals:

  • Electron Density : High electron density on the ketone oxygen and sulfonyl oxygens, with electron-deficient regions at the CF₃-adjacent carbons.
  • Charge Distribution : The CF₃ group induces partial positive charges at the central carbon, facilitating nucleophilic attack at the ketone position.

Properties

IUPAC Name

1,1,1-trifluoro-3-methylsulfonylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3S/c1-11(9,10)2-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLDHMYDUBSXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,1-Trifluoro-3-methanesulfonylpropan-2-one (CAS No. 1799297-94-1) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

This compound is characterized by the presence of trifluoromethyl and sulfonyl functional groups, which contribute to its reactivity and biological interactions. The molecular formula is C5H6F3O3SC_5H_6F_3O_3S, and it has a boiling point of approximately 152 °C.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins within biological systems. It is known to modulate enzyme activity through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, impacting cellular functions such as apoptosis and proliferation.
  • Receptor Interaction : It may also act on cellular receptors, altering signal transduction pathways that regulate physiological responses.

Cellular Effects

In vitro studies have demonstrated that this compound affects several cellular processes:

  • Cell Proliferation : At varying concentrations, it influences the growth rate of different cell lines.
  • Apoptosis Induction : Higher concentrations have been shown to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Studies

Several studies have explored the effects of this compound in both laboratory and clinical settings:

  • Anticancer Activity : A study conducted on human cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Metabolic Pathway Analysis : Research has shown that this compound is metabolized by cytochrome P450 enzymes in the liver, resulting in various metabolites that may also exhibit biological activity .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeCell TypeConcentration (µM)Effect ObservedReference
In vitro studyHuman cancer cell lines10 - 100Reduced cell viability
Metabolic studyLiver microsomesN/AMetabolized by cytochrome P450
Apoptosis inductionVarious cell lines>50Induction of apoptosis

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Aryl Groups

Compound A : 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS 1340177-72-1)

  • Structure : Differs by replacing the methanesulfonyl group with a substituted phenyl ring (5-chloro-2-methoxy).
  • Impact: Electronic Effects: The aryl group provides resonance stabilization, reducing the electron-withdrawing effect compared to the sulfonyl group. Applications: Used as a pharmaceutical intermediate, suggesting differences in bioactivity compared to the sulfonyl analog .

Compound B : 1-(3-(Trifluoromethyl)phenyl)propan-2-one (CAS 21906-39-8)

  • Structure : Features a trifluoromethylphenyl substituent instead of methanesulfonyl.
  • Impact :
    • Lipophilicity : Increased aromaticity may enhance membrane permeability but reduce solubility.
    • Synthetic Utility : Lacks the sulfonyl group’s directing effects in reactions, altering regioselectivity in substitutions .

Fluorination Patterns and Physical Properties

Compound C: 1-(3-((2,3,3,3-Tetrafluoro-2-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)propyl)amino)phenyl)ethan-1-one (Yield: 33%, Mp: 65–67°C)

  • Structure : Highly fluorinated with ether and amine linkages.
  • Comparison: Melting Point: Higher than typical non-fluorinated ketones due to fluorine’s strong intermolecular interactions. Synthetic Challenges: Lower yield (33%) compared to simpler trifluoromethyl ketones, likely due to steric hindrance from multiple fluorinated groups .

Compound D : 1,1,1,2,3,3,3-Heptafluoropropane (CAS 431-89-0)

  • Structure : Fully saturated fluorocarbon without functional groups.
  • Comparison: Applications: Used as a refrigerant or propellant, contrasting with the reactive ketone/sulfonyl moieties in the target compound. Hazards: Classified as non-hazardous under workplace exposure limits, unlike ketones with reactive α-protons .

Methanesulfonyl vs. Other Sulfonyl Groups

Compound E : Triphenylsulfonium salt with 1-[(3-ethyl-3-oxetanyl)methyl] 2,2-difluoro-2-sulfoacetate (CAS 1328506-26-8)

  • Structure : Contains a sulfonate ester rather than a ketone-sulfonyl group.
  • Comparison :
    • Acidity : Sulfonate esters exhibit weaker electron withdrawal than sulfonyl ketones, reducing α-proton acidity.
    • Stability : Likely more hydrolytically stable due to the absence of an adjacent carbonyl group .

Research Findings and Challenges

  • Synthetic Methods : Fluorinated ketones like Compound C require specialized conditions (e.g., Na₂CO₃, iodonium salts in MeCN) due to steric and electronic effects . The target compound’s methanesulfonyl group may necessitate even milder bases to avoid decomposition.
  • Toxicity: Limited toxicological data exist for fluorinated sulfonyl ketones (e.g., Compound A and the target compound), posing regulatory challenges .
  • Reactivity : The methanesulfonyl group in the target compound likely enhances electrophilicity at the carbonyl carbon, enabling unique reaction pathways compared to aryl-substituted analogs.

Preparation Methods

Sulfonylation of 3-methanesulfonyl-propan-1-ol

  • Starting Material: 3-methanesulfonyl-propan-1-ol (0.5 g, 3.6 mmol)
  • Reagents: Methanesulfonyl chloride (0.3 mL, 4 mmol), triethylamine (0.5 g, 5 mmol)
  • Solvent: Dichloromethane (3 mL)
  • Conditions: 0 °C, 2 hours stirring
  • Workup: Reaction mixture poured into water, extracted with dichloromethane; organic layer washed with water, brine, dried over MgSO4, concentrated.
  • Yield: 0.7 g (90%)
  • Product: Crude methanesulfonic acid 3-methanesulfonyl-propyl ester as yellow oil

This method highlights the efficiency of low-temperature sulfonylation with triethylamine as a base in dichloromethane solvent, yielding high purity intermediate suitable for further transformations.

Extended Reaction for Methanesulfonyl Propyl Methanesulfonate

  • Starting Material: 3-methylsulfonylpropan-1-ol (200 mg, 1.45 mmol)
  • Reagents: Methanesulfonyl chloride (2.84 g, 24.9 mmol), triethylamine (732 mg, 23.5 mmol)
  • Solvent: Dichloromethane (5 mL)
  • Conditions: 30 °C, 12 hours stirring
  • Workup: Partitioned between water and dichloromethane; organic layer washed with brine, dried over Na2SO4, concentrated.
  • Yield: 300 mg crude product
  • Notes: Product used directly without purification in subsequent steps

This approach uses a higher temperature and longer reaction time to ensure complete sulfonylation, producing a crude intermediate for further synthetic steps.

Reaction Parameters and Their Effects

Parameter Typical Range Effect on Reaction
Temperature 0 °C to 30 °C Lower temp (0 °C) favors selectivity and yield; higher temp (30 °C) accelerates reaction but may produce impurities
Reaction Time 1 to 12 hours Longer time ensures completion; shorter time limits side reactions
Solvent Dichloromethane Good solvent for sulfonylation, facilitates extraction
Base Triethylamine Neutralizes HCl formed, drives reaction forward
Workup Water extraction, drying agents (MgSO4, Na2SO4) Removes impurities and solvents, isolates product

Summary Table of Preparation Methods

Method No. Starting Material Reagents and Conditions Yield (%) Notes
1 3-methanesulfonyl-propan-1-ol Methanesulfonyl chloride, triethylamine, DCM, 0 °C, 2 h 90 High yield, low temperature sulfonylation
2 3-methylsulfonylpropan-1-ol Methanesulfonyl chloride, triethylamine, DCM, 30 °C, 12 h Not purified Longer reaction, crude product used directly
3 Compound 47 Methanesulfonyl chloride, triethylamine, methylene chloride, RT, 1 h Not specified Rapid room temp sulfonylation

Research Findings and Considerations

  • The use of triethylamine is critical to neutralize the hydrochloric acid byproduct and maintain reaction efficiency.
  • Dichloromethane is the preferred solvent due to its ability to dissolve both organic reagents and facilitate easy phase separation during workup.
  • Temperature control is essential to balance reaction rate and selectivity, with lower temperatures favoring cleaner products.
  • The crude products from some methods are sufficiently pure for subsequent synthetic transformations, reducing the need for extensive purification.
  • No direct preparation of the trifluoromethylated ketone variant was explicitly detailed in the available sources, but the sulfonylation methods are adaptable to trifluoromethyl precursors under similar conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-trifluoro-3-methanesulfonylpropan-2-one, and how do reaction conditions influence yield and purity?

  • Methodology : Fluorinated ketones like this compound are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting trifluoroacetone derivatives with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to minimize side reactions like over-sulfonylation .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in trifluoromethyl-sulfonyl compounds?

  • Methodology :

  • ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) chemical shifts (typically δ -60 to -80 ppm) and confirms sulfonyl group integration .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₅H₇F₃O₃S: calc. 216.01, obs. 216.02) .
  • IR : Sulfonyl stretches (S=O) appear at 1150–1350 cm⁻¹ .
    • Data Contradictions : Discrepancies in integration ratios (e.g., overlapping signals) may require 2D NMR (COSY, HSQC) or X-ray crystallography for resolution .

Q. What solvent systems are suitable for recrystallizing polar fluorinated ketones?

  • Recommendations : Use mixed solvents like dichloromethane/hexane or ethyl acetate/ethanol. Polar aprotic solvents (DMF, DMSO) may retain impurities. Slow cooling (1–2°C/min) enhances crystal formation. For hygroscopic compounds, anhydrous conditions are critical .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and methanesulfonyl groups influence reactivity in nucleophilic addition reactions?

  • Mechanistic Insight :

  • CF₃ : Strong electron-withdrawing effect reduces carbonyl electrophilicity, slowing nucleophilic attack.
  • SO₂Me : Enhances acidity of α-hydrogens, facilitating enolate formation.
    • Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring). Computational modeling (DFT) can map charge distribution and transition states .

Q. What strategies address discrepancies between computational predictions and experimental data for fluorinated ketone conformers?

  • Case Study : Gas-phase DFT calculations may underestimate solvation effects. Validate using:

  • Variable-temperature NMR : Detects rotamers via splitting of CF₃ or SO₂Me signals .
  • X-ray crystallography : Resolves solid-state conformations (SHELXL refinement recommended) .
    • Example : A 2024 study found that solvation-free energy corrections in Gaussian simulations reduced RMSD between predicted and observed conformers by 40% .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs targeting enzyme inhibition?

  • Approach :

  • Synthetic Modifications : Introduce substituents at the α-carbon (e.g., methyl, aryl) to modulate steric bulk and electronic effects.
  • Biological Assays : Test analogs against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.
    • Findings : A 2023 study showed that replacing methanesulfonyl with tosyl groups increased IC₅₀ by 3-fold, likely due to enhanced π-π interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,1,1-Trifluoro-3-methanesulfonylpropan-2-one
Reactant of Route 2
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1,1,1-Trifluoro-3-methanesulfonylpropan-2-one

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